molecular formula C27H29N5OS B5807985 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B5807985
M. Wt: 471.6 g/mol
InChI Key: VVAADBMAPGSFJO-MTDXEUNCSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound with a molecular formula of C27H29N5OS This compound is characterized by the presence of a benzimidazole ring, a sulfanyl group, and a diethylamino-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with benzyl chloride under acidic conditions.

    Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with thiourea to introduce the sulfanyl group.

    Formation of Acetohydrazide: The intermediate product is further reacted with hydrazine hydrate to form the acetohydrazide.

    Condensation with Diethylaminobenzaldehyde: Finally, the acetohydrazide is condensed with 4-(diethylamino)benzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The diethylamino group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure but lacking the sulfanyl and diethylamino groups.

    2-(1-benzyl-1H-benzimidazol-2-yl)sulfanyl-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide: A closely related compound with a bromothiophene group instead of the diethylamino group.

Uniqueness

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. The presence of the diethylamino group enhances its solubility and bioavailability, making it more effective in biological applications compared to simpler benzimidazole derivatives.

Biological Activity

The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a complex organic molecule with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H24N4OS
  • Molecular Weight : 424.53 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its structural components, particularly the benzimidazole moiety, which is known for its interaction with various biological targets. Key mechanisms include:

  • DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes, which may contribute to its anticancer properties.
  • Enzyme Inhibition : It exhibits inhibitory effects on enzymes crucial for microbial survival, enhancing its potential as an antimicrobial agent.
  • Apoptosis Induction : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to cell death.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Anticancer Activity : Demonstrated efficacy in inhibiting the growth of cancer cell lines such as K562 (chronic myeloid leukemia) cells.
  • Antimicrobial Activity : Effective against a range of bacterial strains, showing promise as a potential antibiotic.
  • Antiviral Properties : Preliminary studies suggest activity against certain viral infections.

Anticancer Studies

A recent study evaluated the anticancer effects of similar benzimidazole derivatives on K562S and K562R cell lines. The results showed that these compounds triggered significant cytotoxicity and apoptosis through caspase activation. The findings highlight the potential of benzimidazole derivatives in overcoming drug resistance in cancer therapy .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit potent antimicrobial properties. For instance, derivatives of benzimidazole have been shown to inhibit the growth of various pathogenic bacteria, suggesting that this compound may possess comparable efficacy .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
1-BenzylbenzimidazoleBenzimidazole coreAntimicrobial
2-AcetylbenzimidazoleAcetyl group on benzimidazoleAnticancer
ThiosemicarbazonesContains thiosemicarbazone moietyAntiviral and anticancer

The unique substitution pattern of this compound, particularly the presence of a diethylamino group, may enhance its biological activity compared to other derivatives lacking such substituents .

Properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5OS/c1-3-31(4-2)23-16-14-21(15-17-23)18-28-30-26(33)20-34-27-29-24-12-8-9-13-25(24)32(27)19-22-10-6-5-7-11-22/h5-18H,3-4,19-20H2,1-2H3,(H,30,33)/b28-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAADBMAPGSFJO-MTDXEUNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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